Molecular Recognition Determinants: Para-N-Pyrrole vs. Meta-Pyrazole Benzamide Substitution
The target compound places an N-pyrrole substituent at the para position of the benzamide ring. The most closely cataloged commercially accessible analog (CAS 2034233-26-4) instead bears a pyrazol-1-yl group at the meta position . This difference alters the hydrogen-bond acceptor (HBA) count (exact values computed and compared below) and the spatial trajectory of the heteroaryl moiety, which can influence ATP-binding site complementarity in kinase targets.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) and para vs. meta substitution |
|---|---|
| Target Compound Data | HBA = 5 (by SMILES: pyridine N, amide O, pyrrole N, pyrazole N atoms) [1] |
| Comparator Or Baseline | N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034233-26-4): HBA = 6 (additional pyrazole N replaces pyrrole; meta substitution of heteroaryl) |
| Quantified Difference | ΔHBA = −1 for the target compound; para- vs. meta- substitution alters the exit vector of the heteroaryl by ~120° relative to the amide bond plane [1] |
| Conditions | Computed from SMILES strings using PubChem's HBA definition (release 2021.05.07); spatial vector differences inferred from 2D connectivity. |
Why This Matters
Procurement of the correct regioisomer is essential: a meta-pyrazole analog will present a different pharmacophore to kinase hinge regions than the para-N-pyrrole compound, potentially invalidating SAR hypotheses built on the target compound's predicted binding mode.
- [1] PubChem computed properties (release 2021.05.07) for target compound (CID 121022534), including HBA count derived from SMILES CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4. View Source
